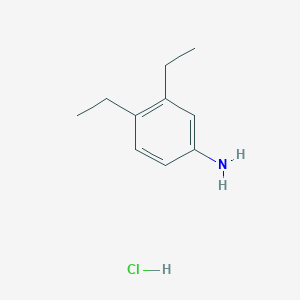

3,4-Diethylaniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Diethylaniline hydrochloride is an organic compound with the molecular formula C10H15N·HCl. It is a derivative of aniline, where the hydrogen atoms at the 3 and 4 positions of the benzene ring are replaced by ethyl groups. This compound is commonly used in various chemical syntheses and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Diethylaniline hydrochloride can be synthesized through several methods. One common method involves the alkylation of aniline with ethyl halides in the presence of a base. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2\text{C}_2\text{H}_5\text{X} \rightarrow \text{C}_6\text{H}_3(\text{C}_2\text{H}_5)_2\text{NH}_2 + 2\text{HX} ] where X is a halogen (e.g., Cl, Br).

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of nitro compounds. The process involves the reduction of 3,4-diethylnitrobenzene using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Diethylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products:

Oxidation: Formation of 3,4-diethylnitrobenzene.

Reduction: Formation of 3,4-diethylamine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Dye Production

3,4-Diethylaniline hydrochloride is utilized as a precursor in the synthesis of various dyes. It serves as an intermediate for the production of triarylmethane dyes, which are widely used in textiles and inks due to their vibrant colors and stability.

Pharmaceuticals

The compound is significant in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). Its derivatives are explored for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

Chemical Intermediates

This compound acts as a versatile building block in organic synthesis. It can be used to produce other important compounds through various chemical reactions such as nitration, acylation, and alkylation.

Case Study 1: Synthesis of Dyes

A study demonstrated the use of this compound in synthesizing specific dyes. The process involved coupling reactions where the compound reacted with diazonium salts to yield azo dyes, which are known for their excellent colorfastness and application in textile industries.

Case Study 2: Pharmaceutical Synthesis

Research has indicated that derivatives of 3,4-diethylaniline exhibit promising biological activity. One study focused on synthesizing novel compounds derived from this aniline derivative and evaluating their effects on cancer cell lines, showing significant cytotoxicity against certain types of cancer cells.

Mecanismo De Acción

The mechanism of action of 3,4-Diethylaniline hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

N,N-Diethylaniline: Similar in structure but lacks the hydrochloride group.

3,4-Dimethylaniline: Similar but with methyl groups instead of ethyl groups.

N,N-Dimethylaniline: Another derivative of aniline with dimethyl groups.

Uniqueness: 3,4-Diethylaniline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in certain chemical syntheses and industrial applications where these properties are advantageous.

Actividad Biológica

3,4-Diethylaniline hydrochloride (CAS Number: 1071678-12-0) is a chemical compound that belongs to the class of arylamines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.

This compound is characterized by its molecular formula C10H14ClN. It possesses a diethylamino group attached to the aromatic ring, which influences its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of diethylaniline exhibit antibacterial properties. For instance, various synthesized compounds related to diethylaniline have shown efficacy against different bacterial strains. In a comparative study, certain derivatives demonstrated significant antibacterial activity, suggesting that modifications in the diethylaniline structure can enhance its antimicrobial potential .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been investigated in several cancer cell lines. Research indicates that compounds with similar structural features can inhibit cell proliferation in breast (MCF-7) and lung (A549) cancer cell lines. The IC50 values for related compounds ranged from 14.8 to 33.2 μM, indicating moderate to high cytotoxicity against these cancer types . This suggests that this compound may have potential as a lead compound for anticancer drug development.

Toxicological Profile

The safety profile of this compound is crucial for its application in pharmaceuticals. According to hazard classifications, it is categorized as toxic if swallowed or in contact with skin and may cause serious eye irritation. Chronic exposure can lead to organ damage . Symptoms of exposure include headaches, dizziness, and potential neurotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the diethylamino group is critical for its interaction with biological targets. Studies suggest that variations in substitution patterns on the aromatic ring can modulate both antimicrobial and anticancer activities .

Case Study 1: Antibacterial Efficacy

In a study conducted on various synthesized diethylamine derivatives, it was found that compounds with hydroxyl or aldehyde groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that specific functional groups significantly influence the efficacy of these compounds .

| Compound | Structure | Antibacterial Activity |

|---|---|---|

| 4a | -OH | Moderate |

| 5 | -CHO | High |

| 6 | -OCH3 | Low |

Case Study 2: Cytotoxic Effects

A study evaluating the cytotoxic effects of arylamines on MCF-7 and A549 cell lines revealed that certain diethylamine derivatives could inhibit cell growth effectively. The results indicated a dose-dependent response with significant inhibition observed at concentrations above 50 μM.

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| MCF-7 | 25 | Compound A |

| A549 | 30 | Compound B |

Propiedades

IUPAC Name |

3,4-diethylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-8-5-6-10(11)7-9(8)4-2;/h5-7H,3-4,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMNRMPDVACUMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)CC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.